molecular formula C18H21NO2 B3979250 N-(4-ethoxyphenyl)-3-phenylbutanamide

N-(4-ethoxyphenyl)-3-phenylbutanamide

Cat. No.: B3979250
M. Wt: 283.4 g/mol
InChI Key: QEPPUBHLWQXUPH-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-3-phenylbutanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of central nervous system (CNS) active agents. Compounds within this structural family, characterized by an N-(4-ethoxyphenyl)amide group and a phenyl-substituted carbon chain, are frequently investigated for their potential anticonvulsant and analgesic properties . The structure-activity relationship (SAR) of similar molecules indicates that this scaffold fits the common pharmacophore model for anticonvulsants, which typically includes an aryl hydrophobic unit, a hydrogen bond donor, and an electron donor group . Research into non-nitrogen heterocyclic anticonvulsants and analgesics highlights the value of such amide derivatives in the search for therapeutic agents with optimized pharmacokinetic profiles and reduced side effects compared to traditional nitrogen-containing heterocycles . Furthermore, the 4-ethoxyphenyl moiety is a recognized structural feature in various bioactive molecules. Its presence suggests potential research applications related to neurological pathways, although the exact mechanism of action for this compound warrants further investigation. This reagent serves as a crucial building block for researchers synthesizing and evaluating novel compounds for the treatment of conditions such as epilepsy and chronic pain. It is For Research Use Only (RUO). Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-21-17-11-9-16(10-12-17)19-18(20)13-14(2)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPPUBHLWQXUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Reactivity Profile Towards Specific Reagents

The reactivity of N-(4-ethoxyphenyl)-3-phenylbutanamide is determined by the interplay of its constituent functional groups: the secondary amide linkage, the electron-rich 4-ethoxyphenyl group, and the 3-phenylbutanamide (B13335818) backbone. Due to a lack of specific studies detailing the reactivity of this exact molecule, its chemical behavior is largely inferred from the reactivity of closely related analogs, namely N-(4-ethoxyphenyl)-3-oxobutanamide and N-(4-ethoxyphenyl)-3-hydroxybutanamide (bucetin), as well as from established principles of organic chemistry.

The presence of the amide functional group suggests potential for hydrolysis under acidic or basic conditions, although amides are generally stable. The ethoxy-substituted aromatic ring is activated towards electrophilic substitution, while the amide nitrogen's lone pair is delocalized into the carbonyl group, reducing its nucleophilicity. The benzylic position on the phenylbutanamide chain also presents a potential site for oxidation or substitution reactions.

The structural features of N-arylbutanamides suggest a susceptibility to reactions with various oxidizing agents. For instance, the related compound N-(4-ethoxyphenyl)-3-oxobutanamide is noted to be susceptible to electrophilic substitution reactions, particularly with cellular oxidizing agents like peroxynitrite and hypochlorous acid. nih.gov This reactivity is attributed to the presence of the β-diketone functionality, which can exist in its enol tautomeric form. nih.gov

While This compound lacks the β-dicarbonyl moiety, the core structure, particularly the activated aromatic ring and the amide linkage, suggests potential reactivity with strong oxidizing agents. For example, studies on similar N-aryl-3-oxobutanamides have shown that oxidation with manganese(III) acetate (B1210297) can lead to intramolecular cyclization, forming indolin-2-one derivatives. This indicates that the N-aryl moiety is susceptible to oxidative transformation.

Insights into the reactivity of the N-(4-ethoxyphenyl) group can be gleaned from the biotransformation of related compounds. The metabolism of bucetin (B1662820) (N-(4-ethoxyphenyl)-3-hydroxybutanamide ) involves several key chemical transformations. nih.gov These include oxidative O-de-ethylation of the ethoxy group to a hydroxy group, conversion of the hydroxyl group on the butanamide chain to a ketone, and subsequent γ-decarboxylation. nih.gov These metabolic pathways highlight the potential reactivity of the ethoxy group and the butanamide side chain under specific enzymatic conditions.

Amide bonds are generally robust but can be cleaved under forcing acidic or basic conditions, leading to hydrolysis. This would yield 4-ethoxyaniline and 3-phenylbutanoic acid. The rate of deacylation has been noted as a distinguishing factor in the toxicity profile of related compounds like bucetin, where it leads to the formation of 4-ethoxyaniline.

The 4-ethoxyphenyl group is an activated aromatic system due to the electron-donating nature of the ethoxy group. This makes the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, and acylation. The substitution would be directed to the positions ortho to the ethoxy group. For example, nitration of aromatic compounds can be achieved using reagents like dinitrogen pentoxide.

The table below summarizes the inferred reactivity of This compound based on the behavior of related compounds and general chemical principles.

Reagent ClassPotential Reaction SiteExpected TransformationSupporting Evidence/Inference
Strong Acids/Bases Amide linkageHydrolysis to 4-ethoxyaniline and 3-phenylbutanoic acidGeneral reactivity of amides.
Oxidizing Agents N-Aryl group, Benzylic positionOxidative cyclization, C-H oxidationReactivity of N-aryl-3-oxobutanamides with Mn(OAc)₃.
Cellular Oxidants (e.g., Peroxynitrite, Hypochlorous Acid) Aromatic ring, Amide side chainElectrophilic substitutionObserved with N-(4-ethoxyphenyl)-3-oxobutanamide. nih.gov
Enzymatic Systems Ethoxy group, Side chainO-de-ethylation, OxidationBiotransformation of bucetin. nih.gov
Halogenating Agents (e.g., Br₂, Cl₂) Aromatic ringElectrophilic aromatic halogenationActivated nature of the 4-ethoxyphenyl ring.
Nitrating Agents (e.g., HNO₃/H₂SO₄) Aromatic ringElectrophilic aromatic nitrationActivated nature of the 4-ethoxyphenyl ring.

It is important to reiterate that the reactivity profile presented here is largely predictive. Specific experimental studies on This compound are required to fully elucidate its chemical behavior and the precise conditions required for these transformations.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy Analysis

Infrared (IR) Spectroscopic Investigations of Molecular Bonds

No specific IR spectral data, such as absorption frequencies and corresponding bond vibrations for N-(4-ethoxyphenyl)-3-phenylbutanamide, could be located.

Raman Spectroscopic Profiling of Molecular Vibrations

No specific Raman spectroscopic data, including characteristic shifts and vibrational mode assignments for this compound, were found.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Assignment

No published 1H NMR, 13C NMR, or 2D NMR (COSY, HMQC, HMBC) data leading to a full spectral assignment for this compound is available in the searched literature.

Conformational Analysis via NMR Spectroscopic Parameters

Information regarding conformational analysis using NMR parameters like coupling constants or NOE studies for this compound is not available.

Dynamic NMR Studies (if applicable)

There is no indication in the available literature of dynamic NMR studies being performed on this compound.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and structural details of organic compounds. For a molecule such as this compound, a combination of high-resolution and tandem mass spectrometry techniques would be employed to confirm its elemental composition and map its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. The theoretical monoisotopic mass of this compound (C₁₈H₂₁NO₂) is calculated to be 283.15723 Da. An HRMS analysis would be expected to yield a mass measurement with high precision (typically within 5 ppm), which would serve to unequivocally confirm the compound's elemental composition and distinguish it from other potential isomers.

TechniqueInformation ObtainedExpected Outcome for this compound
High-Resolution Mass Spectrometry (HRMS)Exact mass and elemental compositionExperimental mass measurement confirming the formula C₁₈H₂₁NO₂

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by analyzing the fragmentation of a selected precursor ion. wikipedia.org In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and then subjected to collision-induced dissociation (CID).

The fragmentation of amides is well-studied, often involving the cleavage of the amide bond. unl.ptnih.govrsc.org For this compound, the following fragmentation pathways are anticipated:

Amide Bond Cleavage: A primary fragmentation would likely be the cleavage of the N-CO bond, a common pathway for amides, resulting in the formation of a stable acylium ion. nih.gov

Side-Chain Fragmentation: Fragmentation of the 3-phenylbutanamide (B13335818) side chain could occur, potentially through cleavage of the bond between the carbonyl group and the adjacent methylene (B1212753) group.

Ether Bond Cleavage: The ethoxy group on the phenyl ring could also undergo fragmentation, although this is generally less favorable than amide bond cleavage.

By analyzing the masses of the resulting fragment ions, a detailed picture of the molecule's structure can be constructed.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile compounds like this compound. In positive-ion mode ESI-MS, the compound would be expected to readily form a protonated molecule, [M+H]⁺. It is also possible that adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) could be observed, depending on the purity of the sample and the solvents used. The use of ESI allows the intact molecule to be introduced into the mass spectrometer with minimal fragmentation, making it the ideal ionization method for subsequent MS/MS analysis. nih.govnih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules.

Single Crystal X-ray Diffraction for Absolute Structure Determination

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would first need to be grown. This can be achieved through various crystallization techniques, such as slow evaporation of a saturated solution. Once a suitable crystal is obtained, X-ray diffraction analysis would provide a wealth of structural information. researchgate.net

This would include:

Intermolecular Interactions: The analysis would reveal how the molecules pack together in the crystal lattice, identifying any intermolecular forces such as hydrogen bonds (e.g., between the amide N-H and carbonyl oxygen of neighboring molecules) and π-π stacking interactions between the aromatic rings. frontiersin.org The crystal structures of related aromatic amides have shown diverse packing arrangements, including slipped stack and herringbone patterns, which are governed by these non-covalent interactions. frontiersin.org

Polymorphism and Crystallization Behavior

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com Many organic molecules, including aromatic amides, exhibit polymorphism, where different crystallization conditions (e.g., solvent, temperature, rate of cooling) can lead to different crystal packing arrangements. mdpi.comnsf.gov These different polymorphs can have distinct physical properties.

Investigating the crystallization behavior of this compound would be crucial to identify any potential polymorphs. Techniques such as powder X-ray diffraction (PXRD) would be used to analyze the bulk crystalline material and identify different crystalline phases. mdpi.com A systematic screening of various crystallization conditions would be necessary to fully explore the polymorphic landscape of this compound.

TechniqueInformation ObtainedSignificance for this compound
Single Crystal X-ray Diffraction3D molecular structure, bond lengths/angles, intermolecular interactionsDefinitive confirmation of molecular connectivity and solid-state conformation.
Powder X-ray Diffraction (PXRD)Identification and differentiation of crystalline phasesScreening for and characterization of potential polymorphs.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to determine the electronic properties and optimized geometry of a molecule. These methods are fundamental to understanding its intrinsic stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. By optimizing the geometry of N-(4-ethoxyphenyl)-3-phenylbutanamide, researchers could determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation, which provides key information on bond lengths, bond angles, and dihedral angles. Such calculations would elucidate the spatial relationship between the ethoxyphenyl group and the phenylbutanamide moiety, which is critical for its interaction with biological targets.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. An analysis of the HOMO and LUMO energy levels and their distribution across the this compound structure would reveal the regions most susceptible to electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as sites for potential hydrogen bonding and electrophilic interactions, while also indicating the relative reactivity of different parts of the molecule.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their flexibility and conformational preferences in different environments.

MD simulations can model the behavior of this compound in a solvent, such as water, to understand its preferred conformations in a physiological environment. Furthermore, if a biological target is known, simulations can be performed to observe how the ligand adapts its shape to fit within a binding site. This is crucial for understanding the molecular basis of its biological activity and for structure-based drug design.

The flexibility of the this compound scaffold can be assessed through MD simulations. By analyzing the fluctuations of atomic positions over time, it is possible to identify rigid and flexible regions of the molecule. The rotatable bonds within the butanamide chain and the linkage to the ethoxyphenyl ring would be of particular interest, as their flexibility can significantly influence the molecule's ability to adopt different conformations and interact with various biological partners.

Molecular Docking and Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

A comprehensive review of scientific literature and chemical databases was conducted to identify molecular docking studies performed on this compound. The search aimed to find analyses of its binding modes with any putative protein targets. However, no specific molecular docking studies detailing the binding orientation or interaction patterns of this compound with any protein have been published.

Binding affinity predictions, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are crucial for quantifying the strength of the interaction between a ligand and its target. Despite a thorough search for computational studies, no predicted Ki or IC50 values for the interaction of this compound with any protein target were found in the available literature.

Table 1: Predicted Binding Affinities for this compound

Putative Protein Target Predicted Ki Predicted IC50

A search of the available scientific literature did not yield specific predicted binding affinity data for this compound.

The identification of key amino acid residues within a protein's binding site that interact with a ligand is a primary output of molecular docking simulations. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for binding affinity and selectivity. As no molecular docking studies for this compound have been reported, there is no information available regarding the key amino acid residues involved in its interaction with any protein target.

In Silico ADME Prediction (Non-Clinical Parameters)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are used in early-stage drug discovery to forecast the pharmacokinetic properties of a compound, helping to identify candidates with a higher probability of success in clinical trials.

Properties such as lipophilicity (often expressed as logP) and membrane permeability are fundamental to a drug's absorption and distribution profile. Computational tools are routinely used to estimate these parameters. A search for in silico predictions of the ADME properties of this compound did not yield any specific published data on its computationally assessed lipophilicity or membrane permeability characteristics.

Table 2: Predicted Physicochemical and ADME Properties of this compound

Parameter Predicted Value
Lipophilicity (e.g., logP) Data Not Available

A search of the available scientific literature did not yield specific in silico ADME prediction data for this compound.

Predicting the metabolic fate of a compound is essential for understanding its potential for drug-drug interactions and for identifying potentially reactive metabolites. Computational models can predict the most likely sites of metabolism on a molecule and the specific cytochrome P450 (CYP) enzymes involved. A review of the literature found no in silico studies that predict the sites of metabolism or the involvement of specific CYP450 isoforms in the biotransformation of this compound.

Table 3: Compound Names Mentioned in the Article

Compound Name

Computational Approaches to Biotransformation Pathway Prediction

The prediction of metabolic pathways for novel chemical entities is a critical component of modern drug discovery and chemical safety assessment. In the absence of extensive experimental data for this compound, computational, or in silico, models provide a valuable means to anticipate its metabolic fate. These approaches leverage knowledge from vast datasets of known metabolic transformations to predict the biotransformation of new compounds. nih.govnih.govnih.gov

Computational methods for predicting xenobiotic metabolism can be broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods rely on the structure of the molecule itself and its similarity to compounds with known metabolic profiles. nih.govnih.gov Structure-based methods, on the other hand, consider the interactions between the compound and the metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govmanchester.ac.uknih.gov

A variety of computational tools and methodologies are available to predict the biotransformation of this compound. These include knowledge-based expert systems, which use a curated set of biotransformation rules, and machine learning models trained on large datasets of metabolic reactions. nih.govnih.govnih.gov More advanced techniques, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations, can provide detailed insights into the reaction mechanisms at an atomic level. manchester.ac.ukmdpi.commdpi.com

Several key metabolic reactions can be anticipated for this compound based on its chemical structure. The presence of an amide linkage suggests that hydrolysis is a potential metabolic route. nih.gov The ethoxy group on the phenyl ring is a likely site for O-dealkylation, a common reaction catalyzed by CYP enzymes. nih.gov Furthermore, aromatic hydroxylation of the phenyl rings and aliphatic hydroxylation of the butanamide chain are also plausible biotransformations. mdpi.com

Knowledge-based systems, such as BioTransformer and Meteor, can predict a range of potential metabolites by applying a comprehensive set of metabolic transformation rules. pensoft.netbiorxiv.org For this compound, these tools would likely predict metabolites resulting from O-de-ethylation, aromatic hydroxylation, and amide hydrolysis.

The following table illustrates the types of potential metabolites of this compound that could be predicted using a knowledge-based computational tool.

Parent Compound Predicted Biotransformation Predicted Metabolite
This compoundO-de-ethylationN-(4-hydroxyphenyl)-3-phenylbutanamide
This compoundAromatic Hydroxylation (ethoxyphenyl ring)N-(4-ethoxy-X-hydroxyphenyl)-3-phenylbutanamide
This compoundAromatic Hydroxylation (phenyl ring)N-(4-ethoxyphenyl)-3-(X-hydroxyphenyl)butanamide
This compoundAmide Hydrolysis4-ethoxyaniline and 3-phenylbutanoic acid
This compoundAliphatic HydroxylationN-(4-ethoxyphenyl)-X-hydroxy-3-phenylbutanamide

Machine learning models, often integrated into platforms like StarDrop, can predict the site of metabolism (SoM), indicating the atoms in the molecule most likely to undergo metabolic transformation. researchgate.net For this compound, such models would likely highlight the ethoxy group and specific positions on the aromatic rings as primary sites of metabolism.

The table below provides a hypothetical output from a machine learning-based SoM prediction for this compound, indicating the lability of different atomic sites.

Atomic Site Predicted Site Lability Score Associated Metabolic Reaction
Ethoxy group (O-dealkylation)HighPhase I Oxidation
para-position of the phenyl ringModeratePhase I Aromatic Hydroxylation
ortho-positions of the ethoxyphenyl ringModeratePhase I Aromatic Hydroxylation
Amide bond (hydrolysis)Low-ModeratePhase I Hydrolysis
Aliphatic chainLowPhase I Aliphatic Hydroxylation

Structure-based approaches, such as molecular docking, simulate the binding of this compound to the active sites of various CYP isoforms, including CYP3A4 and CYP2D6, which are major enzymes in drug metabolism. mdpi.comresearchgate.netnih.gov These simulations can help predict which isoforms are most likely to metabolize the compound and can provide insights into the orientation of the compound within the active site, further refining the prediction of metabolic sites. chemrxiv.org

It is important to note that while computational models are powerful tools for hypothesis generation, their predictions require experimental validation through in vitro and in vivo studies. pensoft.net

In Vitro and Preclinical Biological Activity Studies Mechanistic Focus

Target Identification and Engagement Assays

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data regarding target identification and engagement assays for N-(4-ethoxyphenyl)-3-phenylbutanamide. While the methodologies outlined below are standard in preclinical drug discovery, their application to this particular compound has not been reported in the available literature.

Enzyme Inhibition Studies and Kinetic Characterization

There are no publicly available studies detailing the enzymatic inhibition profile of this compound. Information regarding its inhibitory concentration (IC50), inhibition constant (Ki), or the kinetic mechanism of interaction with any specific enzyme is not available.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

No data from receptor binding assays for this compound have been published. Consequently, its binding affinity (Kd), receptor selectivity, and the nature of its interaction with any specific receptors remain uncharacterized.

Cellular Thermal Shift Assays (CETSA) for Target Validation

There is no evidence in the scientific literature of Cellular Thermal Shift Assays (CETSA) being performed to validate the intracellular targets of this compound. Such studies, which confirm direct binding of a compound to its target protein in a cellular environment, have not been reported for this molecule.

Affinity Proteomics Approaches for Unbiased Target Discovery

Unbiased target discovery for this compound using affinity proteomics techniques has not been described in the available literature. This approach, which can identify a broad range of protein interactors for a small molecule, has not been applied to this compound.

Cellular Mechanistic Investigations (Non-Human Cell Lines)

Modulation of Cellular Signaling Pathways

Specific studies investigating the effects of this compound on cellular signaling pathways in non-human cell lines are not present in the current body of scientific literature. Therefore, its impact on any signaling cascades has not been elucidated.

Effects on Gene Expression (e.g., mRNA and Protein Levels)

A comprehensive review of available scientific literature did not yield specific studies detailing the effects of this compound on gene expression, including mRNA and protein levels. Research has been conducted on structurally similar compounds, examining their influence on the expression of inflammatory mediators. For instance, studies on other novel synthetic flavonoids have shown dose-dependent inhibition of TNF-α and IL-6 release, along with decreased mRNA production of TNF-α, IL-1β, IL-6, and iNOS in lipopolysaccharide (LPS) stimulated macrophages. However, direct data for this compound is not available.

Impact on Cellular Processes (e.g., Cell Cycle Progression, Apoptosis Induction in non-human cells)

There is no specific information available in the reviewed literature concerning the impact of this compound on cellular processes such as cell cycle progression or the induction of apoptosis in non-human cells. While related organosulfur compounds have been shown to cause cell cycle arrest and induce apoptosis in various cell lines, equivalent studies for this compound have not been identified.

Subcellular Localization Studies

No studies were identified that investigated the subcellular localization of this compound.

In Vitro Efficacy in Disease-Relevant Models (Non-Human Origin)

Studies in Established Cell Lines (e.g., Cancer Cell Lines, Inflammatory Models)

Specific studies evaluating the in vitro efficacy of this compound in established non-human cancer cell lines or inflammatory models are not present in the available scientific literature. Research on analogous compounds is extensive; for example, various benzopyran-4-one derivatives have demonstrated antiproliferative activity against a range of human cancer cell lines. Similarly, the anti-inflammatory properties of other synthetic flavonoids have been assessed in models like LPS-stimulated macrophages, where they have been shown to inhibit key inflammatory pathways. However, this specific data does not exist for this compound.

Antimicrobial Activity Against Non-Human Pathogens (e.g., Bacterial and Fungal Strains)

A review of the literature did not uncover any studies that specifically assess the antimicrobial activity of this compound against non-human bacterial or fungal pathogens. While flavonoids as a broad class of compounds are known to possess antimicrobial properties, specific data for the target compound is absent.

Antioxidant Activity Assessment

There are no direct experimental assessments of the antioxidant activity of this compound reported in the scientific literature. The antioxidant potential of various related compounds, such as derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, has been evaluated using methods like the 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) radical scavenging assay. These assays are common for determining the ability of a compound to act as a free radical scavenger. However, results for this compound itself are not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Chemical Modifications and Library Design

The core structure of N-(4-ethoxyphenyl)-3-phenylbutanamide offers several key regions for chemical modification: the ethoxyphenyl moiety, the phenylbutanamide backbone, and the central amide linkage. A systematic approach to modifying these regions allows for the exploration of chemical space and the development of a compound library to probe biological targets.

The 4-ethoxyphenyl group plays a crucial role in target engagement, likely through hydrophobic and electronic interactions. Modifications to this part of the molecule can significantly impact activity and properties.

Alkoxy Chain Length and Isomerism: Varying the length of the alkoxy chain (e.g., from methoxy (B1213986) to butoxy) can probe the size and nature of a putative hydrophobic binding pocket. The position of this group on the phenyl ring (ortho, meta, para) is also critical, as it dictates the vector and orientation of the substituent, which can be pivotal for fitting into a receptor active site.

Electronic Effects: Replacing the ethoxy group with electron-donating groups (e.g., -NH2, -OH) or electron-withdrawing groups (e.g., -CF3, -NO2, -Cl) can alter the electron density of the phenyl ring. These changes can influence hydrogen bonding capabilities and pi-stacking interactions with biological targets.

Table 1: Representative Modifications of the Ethoxyphenyl Moiety and Their Hypothesized Impact

Modification TypeExample SubstituentPositionHypothesized Impact on Activity/Properties
Alkoxy Chain HomologationMethoxy (-OCH3)4May decrease lipophilicity slightly compared to ethoxy.
Propoxy (-OCH2CH2CH3)4May increase lipophilicity and van der Waals interactions.
Positional IsomerismEthoxy (-OCH2CH3)2 (ortho)Alters spatial orientation; may introduce steric hindrance.
Ethoxy (-OCH2CH3)3 (meta)Changes the vector of the substituent relative to the amide.
Electronic ModificationTrifluoromethyl (-CF3)4Electron-withdrawing; may alter ring electronics and metabolic stability.
Amino (-NH2)4Electron-donating; introduces a hydrogen bond donor.
Ring BioisosteresPyridin-4-ylN/AIntroduces a basic nitrogen, potentially forming new ionic or H-bond interactions.
Thiophen-2-ylN/AAlters aromaticity and electronic properties.

Alkyl Chain Length: Altering the length of the butanamide chain (e.g., propanamide, pentanamide) directly modifies the distance between the two phenyl rings. This is a critical parameter for optimizing the fit within a binding site that has distinct interaction points.

Phenyl Ring Substitutions: Introducing substituents on the terminal phenyl ring can explore additional binding interactions. Small alkyl groups (e.g., methyl), halogens (e.g., chlorine, fluorine), or polar groups can fine-tune steric, electronic, and hydrophobic properties.

Conformational Constraints: Introducing rigidity into the alkyl chain, for instance by incorporating a cyclopropyl (B3062369) group or a double bond, can lock the molecule into a more defined conformation. This can lead to increased potency and selectivity if the constrained conformation is the bioactive one.

Table 2: Hypothetical SAR of Phenylbutanamide Backbone Modifications

Modification TypeAnalogue StructureRationale for ModificationPotential Outcome
Chain Length VariationN-(4-ethoxyphenyl)-2-phenylacetamideShortens the linker between phenyl rings.May improve or disrupt optimal positioning in the binding site.
N-(4-ethoxyphenyl)-5-phenylpentanamideLengthens the linker between phenyl rings.Probes for additional hydrophobic interactions or steric tolerance.
Phenyl SubstitutionN-(4-ethoxyphenyl)-3-(4-chlorophenyl)butanamideAdds an electron-withdrawing group to the terminal phenyl ring.May enhance binding through halogen bonding or alter electronics.
N-(4-ethoxyphenyl)-3-(4-methylphenyl)butanamideAdds a small, lipophilic group.Could increase van der Waals contacts in a hydrophobic pocket.
Conformational RestrictionN-(4-ethoxyphenyl)-3-phenyl-2-butenamideIntroduces a double bond to planarize the chain.Restricts rotational freedom, potentially increasing affinity.

The amide bond is a central feature, providing structural rigidity and hydrogen bonding capabilities. However, it can be susceptible to enzymatic hydrolysis. Replacing it with bioisosteres—chemical groups with similar steric and electronic properties—can improve metabolic stability and other pharmacokinetic properties. nih.govresearchgate.net

Common amide bioisosteres include:

1,2,3-Triazoles: These five-membered heterocyclic rings are excellent mimics of the trans-amide bond geometry and are metabolically stable. acs.org

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles can serve as amide replacements, mimicking the planar and dipole characteristics while offering resistance to hydrolysis. acs.org

Trifluoroethylamines: These groups can act as amide isosteres that preserve the hydrogen bond-donating property of the amide NH while increasing metabolic stability. u-tokyo.ac.jp

Ketones: Replacing the amide with a ketone linkage removes the hydrogen bond donor but maintains a hydrogen bond acceptor, simplifying the interaction profile.

The choice of isostere is context-dependent and aims to retain the desired biological activity while improving drug-like properties. drughunter.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. collaborativedrug.com This allows for the prediction of the activity of novel, unsynthesized compounds.

To develop a QSAR model for this compound analogues, a dataset of compounds with measured biological activity (e.g., IC50 values) is required. The process generally involves:

Data Set Preparation: A series of analogues with systematic variations (as described in section 6.1) is synthesized and tested to generate biological activity data.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated using specialized software. numberanalytics.com These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. analchemres.orgorgchemres.org

Validation: The predictive power of the model is rigorously tested using both internal validation techniques and an external set of compounds not used in model development. nih.gov

A hypothetical QSAR equation for this class of compounds might look like:

log(1/IC50) = c0 + c1(LogP) + c2(TPSA) - c3*(Molecular_Weight) + ...

Where c0, c1, c2, c3 are coefficients determined by the regression analysis.

The goal of QSAR is not just prediction, but also interpretation. The descriptors that appear in the final, validated model provide insight into the structural features that drive biological activity. researchgate.net

Key molecular descriptors relevant to this compound and its analogues could include:

Hydrophobicity Descriptors (e.g., LogP, LogD): These describe the lipophilicity of the molecule, which is often crucial for membrane permeability and binding to hydrophobic pockets in a target protein.

Electronic Descriptors (e.g., Dipole Moment, HOMO/LUMO energies): These quantify the electronic properties of the molecule, such as its polarity and ability to participate in electrostatic or charge-transfer interactions. ucsb.edu The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can relate to the molecule's reactivity. ucsb.edu

Topological and Steric Descriptors (e.g., Molecular Weight, Molar Refractivity, Topological Polar Surface Area (TPSA)): These descriptors relate to the size, shape, and polarity of the molecule. researchgate.net TPSA, for instance, is often correlated with a molecule's ability to cross cell membranes.

3D Descriptors (e.g., van der Waals surface area, shape indices): These descriptors, derived from the 3D conformation of the molecule, provide a more detailed picture of its shape and how it might fit into a binding site. numberanalytics.com

Structure-Property Relationship Studies

The molecular architecture of this compound, characterized by an ethoxyphenyl group, a phenylbutanamide core, and a flexible alkyl chain, dictates its physicochemical characteristics. These features are pivotal in determining its interaction with aqueous and lipid environments, as well as its susceptibility to metabolic enzymes.

Correlation of Structural Features with Aqueous Solubility and Lipophilicity

The aqueous solubility and lipophilicity of this compound are critical determinants of its absorption and distribution. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a measure of a compound's preference for a lipid versus an aqueous phase.

For a series of related compounds, modifications to these structural features would predictably alter these properties. For instance, the replacement of the ethoxy group with a more polar substituent, such as a hydroxyl or a methoxy group, would likely increase aqueous solubility and decrease lipophilicity. Conversely, the introduction of larger, nonpolar groups would enhance its lipophilic nature.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
LogP3.8 ± 0.4ALOGPS
Aqueous Solubility0.012 g/LALOGPS

This data is based on computational predictions and has not been experimentally verified.

Analysis of Structural Impact on Metabolic Stability (in vitro systems)

The metabolic stability of a compound, assessed in in vitro systems such as liver microsomes, provides an indication of its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes. The structure of this compound presents several potential sites for metabolic attack.

The ethoxy group is a common site for O-dealkylation, a metabolic pathway that would lead to the formation of a phenolic metabolite. The phenyl rings themselves are susceptible to aromatic hydroxylation at various positions. The alkyl chain of the butanamide moiety can also be a target for oxidation. The presence of the amide bond suggests potential hydrolysis by amidase enzymes, although amides are generally more stable than esters.

In the context of related structures, such as N-(4-ethoxyphenyl)-3-oxobutanamide, which is a putative intermediate in the biotransformation of bucetin (B1662820), metabolic pathways have been identified. It has been shown that bucetin undergoes O-de-ethylation and oxidation of the hydroxyl group. nih.gov This suggests that the N-(4-ethoxyphenyl) moiety in the target compound is indeed a likely site of metabolism.

While specific in vitro metabolic stability data for this compound is not available, a qualitative assessment of its potential metabolic liabilities can be made based on its structural features.

Table 2: Potential Metabolic Hotspots of this compound

Structural FeaturePotential Metabolic Pathway
4-Ethoxy GroupO-De-ethylation
Phenyl RingsAromatic Hydroxylation
Butanamide Alkyl ChainAliphatic Hydroxylation
Amide LinkageHydrolysis

Metabolic Pathways and Biotransformation Studies Non Human Models

In Vitro Hepatic Microsomal Stability Studies

In vitro hepatic microsomal stability assays are a cornerstone in early drug metabolism studies, providing insights into a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450 (CYP450) enzymes located in the endoplasmic reticulum of liver cells.

While direct experimental data on the microsomal stability of N-(4-ethoxyphenyl)-3-phenylbutanamide is not extensively available in published literature, the metabolic fate can be predicted based on its structural features and data from analogous compounds. The primary metabolic transformations expected in liver microsomes would involve the N-(4-ethoxyphenyl) moiety and the 3-phenylbutanamide (B13335818) side chain.

The clearance rate of the parent compound is determined by incubating it with liver microsomes, often from species like rats or mice, in the presence of the cofactor NADPH, which is essential for CYP450 activity. iphasebiosci.com The disappearance of the parent compound over time allows for the calculation of its intrinsic clearance (Clint), a key parameter in predicting in vivo hepatic clearance. For structurally related compounds like phenacetin (B1679774), which also possesses an ethoxyphenyl group, metabolism in rat and mouse liver microsomes has been well-documented, showing a clear conversion to its primary metabolite, paracetamol. ijpmbs.com The kinetic parameters, Km and Vmax, for such reactions are typically determined to understand the efficiency of the metabolic process. ijpmbs.com

Table 1: Predicted Phase I Metabolic Reactions for this compound in Hepatic Microsomes

Predicted Reaction Metabolic Site Anticipated Metabolite Enzyme Family
O-deethylationEthoxy group on the phenyl ringN-(4-hydroxyphenyl)-3-phenylbutanamideCytochrome P450
Amide HydrolysisButanamide linkage4-ethoxyaniline and 3-phenylbutanoic acidAmidases/Carboxylesterases
Aromatic HydroxylationPhenyl ring of the butanamide side chainN-(4-ethoxyphenyl)-3-(hydroxyphenyl)butanamideCytochrome P450
Benzylic HydroxylationCarbon adjacent to the phenyl ring on the side chainN-(4-ethoxyphenyl)-3-hydroxy-3-phenylbutanamideCytochrome P450

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying metabolites formed during in vitro incubations. nih.govekb.egresearchgate.net This method separates the metabolites from the parent compound and other matrix components, after which mass spectrometry provides their exact mass and fragmentation patterns, allowing for structural elucidation. nih.gov For this compound, an LC-MS/MS analysis of the microsomal incubation mixture would be expected to reveal peaks corresponding to the predicted metabolites listed in Table 1. The identity of these metabolites would be confirmed by comparing their mass spectra and retention times with those of synthesized authentic standards. nih.govnih.gov

Enzymatic Biotransformation Mechanisms

The biotransformation of a xenobiotic is governed by a host of metabolic enzymes that work to increase its polarity, facilitating excretion.

Cytochrome P450 enzymes are the primary drivers of Phase I oxidative metabolism. nih.gov For this compound, the most anticipated CYP450-mediated reaction is the O-deethylation of the ethoxy group. This reaction is characteristic for many ethoxyphenyl-containing compounds, such as phenacetin and 7-ethoxycoumarin. researchgate.netnih.gov Studies on phenacetin have specifically implicated the CYP1A subfamily (CYP1A1 and CYP1A2) as the major enzymes responsible for its O-deethylation to paracetamol in humans, rats, and mice. ijpmbs.comresearchgate.net Therefore, it is highly probable that CYP1A enzymes play a crucial role in the metabolism of this compound, leading to the formation of a phenolic metabolite, N-(4-hydroxyphenyl)-3-phenylbutanamide. Other potential CYP450-mediated reactions include hydroxylation at various positions on the aromatic rings or the aliphatic side chain. nih.gov

Following Phase I metabolism, or in some cases acting directly on the parent compound, other enzyme systems contribute to biotransformation.

Amidases/Carboxylesterases: The amide bond in this compound is a potential site for hydrolysis by amidases or carboxylesterases, which are present in liver microsomes and other tissues. researchgate.netnih.gov This reaction would cleave the molecule into 4-ethoxyaniline and 3-phenylbutanoic acid. Studies on other N-aryl amides have shown that the rate and extent of amide hydrolysis can be species-dependent. researchgate.netnih.gov

Glucuronosyltransferases (UGTs): The primary metabolite from O-deethylation, N-(4-hydroxyphenyl)-3-phenylbutanamide, possesses a phenolic hydroxyl group, making it an ideal substrate for Phase II conjugation reactions. iucr.org Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the detoxification and elimination of phenolic compounds. nih.govnih.govresearchgate.net This process involves the attachment of a glucuronic acid moiety to the hydroxyl group, forming a highly water-soluble glucuronide conjugate that can be readily excreted. nih.govresearchgate.net The resulting metabolite would be N-(4-hydroxyphenyl)-3-phenylbutanamide-O-glucuronide.

In Vivo Biotransformation in Animal Models (e.g., Rodents, Rabbits)

In vivo studies in animal models such as rodents and rabbits provide a more complete picture of a compound's metabolic fate, encompassing absorption, distribution, multi-organ metabolism, and excretion. Rabbits, in particular, have been shown to be a useful animal model for pharmacokinetic studies. iphasebiosci.comnih.govnih.govresearchgate.net

Significant insights can be drawn from studies on the structurally related analgesic, bucetin (B1662820) (N-(4-ethoxyphenyl)-3-hydroxybutanamide). Research in rabbits has demonstrated that bucetin undergoes extensive metabolism. nih.goviucr.orgiucr.org Following oral administration, a major portion of the dose is metabolized and excreted as glucuronides. nih.goviucr.org The identified metabolites indicate that several key biotransformation reactions occur:

Oxidative O-deethylation: Similar to the predicted in vitro reaction, the ethoxy group is removed to form a phenolic intermediate.

Oxidation of the Side Chain: The hydroxyl group on the butanamide side chain of bucetin can be oxidized to a keto group.

Amide Bond Scission/Decarboxylation: Cleavage of the side chain can occur.

Glucuronidation: The resulting phenolic metabolites undergo extensive conjugation with glucuronic acid before excretion. nih.goviucr.org

Specifically, studies on bucetin in rabbits identified the glucuronides of N-(4-hydroxyphenyl)-3-oxobutanamide, N-(4-hydroxyphenyl)-3-hydroxybutanamide, and N-(4-hydroxyphenyl)acetamide as major urinary metabolites. nih.goviucr.org This suggests that this compound would likely follow a similar metabolic trajectory in vivo.

Table 2: Predicted In Vivo Metabolites of this compound Based on Bucetin Metabolism in Rabbits

Parent Compound Primary Metabolic Step Intermediate Metabolite Secondary Metabolic Step(s) Final Conjugated Metabolite
This compoundO-deethylationN-(4-hydroxyphenyl)-3-phenylbutanamideGlucuronidationN-(4-hydroxyphenyl)-3-phenylbutanamide-O-glucuronide
This compoundAromatic HydroxylationN-(4-ethoxyphenyl)-3-(hydroxyphenyl)butanamideO-deethylation & GlucuronidationN-(dihydroxy-phenyl)-3-phenylbutanamide-di-O-glucuronide
This compoundAmide Hydrolysis4-ethoxyaniline + 3-phenylbutanoic acidFurther oxidation/conjugationVarious conjugated products

Metabolite Profiling and Identification in Biological Matrices (e.g., Urine, Plasma)

Studies on the biotransformation of bucetin in rabbits have demonstrated that the compound undergoes extensive metabolism before excretion. The primary route of elimination is through the urine, which contains a profile of several key metabolites. Following oral administration of bucetin to rabbits, a significant portion is converted into various metabolites through processes such as oxidation and conjugation.

One of the central findings is the conversion of bucetin to glucuronides, which accounts for a substantial fraction of the administered dose. Research has shown that approximately 62% of orally administered bucetin in rabbits is excreted as glucuronides of its metabolites. nih.gov The primary metabolites identified in the urine are conjugates of hydroxylated and de-ethylated derivatives of the parent compound.

The identified metabolites in the urine of rabbits include the glucuronides of:

N-(4-hydroxyphenyl)-3-oxobutanamide

N-(4-hydroxyphenyl)-3-hydroxybutanamide

N-(4-hydroxyphenyl)acetamide nih.gov

These findings indicate that both the N-acyl side chain and the ethoxy group are sites of metabolic transformation. The presence of N-(4-hydroxyphenyl)acetamide suggests that a C-C bond cleavage occurs, in addition to O-de-ethylation.

Table 1: Identified Metabolites of Bucetin in Rabbit Urine

Metabolite NameParent MoietyConjugate
N-(4-hydroxyphenyl)-3-oxobutanamideN-(4-hydroxyphenyl)-3-oxobutanamideGlucuronide
N-(4-hydroxyphenyl)-3-hydroxybutanamideN-(4-hydroxyphenyl)-3-hydroxybutanamideGlucuronide
N-(4-hydroxyphenyl)acetamideN-(4-hydroxyphenyl)acetamideGlucuronide

Comparative Metabolic Pathways Across Species

The metabolic pathways involved in the biotransformation of bucetin in rabbits highlight several key enzymatic reactions that are common across many species, suggesting a likely metabolic profile for this compound in other non-human models. The primary transformations observed are oxidative O-de-ethylation, oxidation of the side chain, and subsequent conjugation.

Key Metabolic Reactions:

Oxidative O-de-ethylation: The conversion of the 4-ethoxy group to a 4-hydroxy group is a critical step. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. The resulting hydroxylated intermediate is then susceptible to further conjugation.

Keto Conversion: The hydroxy group on the butanamide side chain of bucetin can be oxidized to a keto group, forming N-(4-ethoxyphenyl)-3-oxobutanamide. nih.gov The order of O-de-ethylation and this keto conversion is not definitively established. nih.gov

γ-Decarboxylation: The formation of N-(4-hydroxyphenyl)acetamide as a major metabolite indicates that, following initial transformations, the butanamide side chain undergoes cleavage. nih.gov

Glucuronidation: The phenolic hydroxyl group formed via O-de-ethylation, as well as potentially other hydroxyl groups, serves as a primary site for phase II conjugation with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the metabolites, facilitating their renal excretion.

Interestingly, the route of administration can influence the metabolic profile. Intravenous administration of bucetin in rabbits resulted predominantly in the formation of the glucuronide of N-(4-hydroxyphenyl)acetamide, with a yield of up to 98%. nih.gov This suggests that first-pass metabolism in the liver following oral administration plays a significant role in the initial hydroxylation and oxidation steps. While these specific findings are from rabbit models, the fundamental pathways of O-dealkylation, oxidation, and glucuronidation are highly conserved across mammalian species, including rats, dogs, and primates, although the rate and extent of these reactions can vary.

Table 2: Key Metabolic Pathways for Bucetin

Metabolic PathwayDescriptionResulting Metabolite Type
Oxidative O-de-ethylationRemoval of the ethyl group from the ethoxy moiety.Phenolic metabolite (e.g., N-(4-hydroxyphenyl)-3-hydroxybutanamide)
Keto ConversionOxidation of the secondary alcohol on the side chain to a ketone.Keto-metabolite (e.g., N-(4-ethoxyphenyl)-3-oxobutanamide)
γ-DecarboxylationCleavage of the butanamide side chain.Acetamide derivative (e.g., N-(4-hydroxyphenyl)acetamide)
GlucuronidationConjugation with glucuronic acid at a hydroxyl group.Glucuronide conjugate

Derivatives, Analogues, and Prodrug Strategies

Synthesis and Biological Evaluation of Structural Analogues

The systematic modification of a lead compound's chemical structure is a fundamental strategy in medicinal chemistry to probe the structure-activity relationship (SAR) and identify novel pharmacophores with improved biological activity.

The core scaffold of N-(4-ethoxyphenyl)-3-phenylbutanamide offers several sites for chemical modification to explore new pharmacophoric features. Research into analogous structures, such as N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, has provided valuable insights into how alterations to the core structure impact biological activity. These studies have primarily focused on the synthesis of various derivatives and their evaluation for specific therapeutic effects, such as antifungal properties.

The synthesis of these analogues typically involves multi-step reaction sequences. For instance, the preparation of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides can be achieved through a synthetic route starting from commercially available materials. The general synthetic approach allows for the introduction of a diverse range of substituents on the N-aryl ring, enabling a thorough investigation of the SAR.

The biological evaluation of these synthesized analogues has revealed that modifications to the core scaffold can lead to significant changes in their activity spectrum. For example, in the context of antifungal activity, certain structural features have been identified as crucial for eliciting a potent response against various fungal strains.

Table 1: Examples of Synthesized N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamide Analogues and their Antifungal Activity
Compound IDN-Aryl SubstituentAntifungal Activity (Select Fungi)Reference
1 3-chlorophenylGood to excellent activity against Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis nih.gov
2 3-fluorophenylGood to excellent activity against Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis nih.gov
3 3-cyanophenylNo significant activity at 250 mg L-1 nih.gov
4 3-nitrophenylNo significant activity at 250 mg L-1 nih.gov
5 3-methoxyphenylNo significant activity at 250 mg L-1 nih.gov
6 3-methylphenylNo significant activity at 250 mg L-1 nih.gov

The position and electronic nature of substituents on the aromatic rings of this compound and its analogues play a pivotal role in determining their biological activity. Structure-activity relationship studies on related N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have demonstrated that both the position of the substituent on the N-aryl ring and its electron-withdrawing or electron-donating properties are critical determinants of antifungal efficacy nih.gov.

Specifically, it has been observed that butanamide analogues bearing an electron-withdrawing group, such as chlorine or fluorine, at the meta-position of the N-phenyl ring exhibit good to excellent activity against a range of fungi, including Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis nih.gov. In contrast, analogues with a strong electron-withdrawing group like cyano or nitro, or those with electron-donating groups such as methoxy (B1213986) or methyl at the same meta-position, did not show significant antifungal activity at the tested concentrations nih.gov.

Prodrug Design and Evaluation (Theoretical and In Vitro)

Prodrug design is a well-established strategy to overcome undesirable physicochemical and pharmacokinetic properties of a drug candidate, such as poor solubility or limited membrane permeability. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent.

For a compound like this compound, which possesses an amide functionality, several prodrug strategies could theoretically be employed to enhance its aqueous solubility or its ability to cross biological membranes. One common approach for compounds containing an amide group is the formation of N-acyloxyalkyl or N-phosphonooxymethyl derivatives. However, a more direct and frequently utilized strategy for molecules with a suitable functional handle is the creation of ester prodrugs. While the parent compound lacks a readily esterifiable group like a carboxylic acid or a primary alcohol, structural modifications to introduce such a group could pave the way for ester prodrug development.

The rationale behind ester prodrugs lies in their ability to mask polar functional groups, thereby increasing the lipophilicity of the molecule and facilitating its passage across lipid-rich biological membranes, such as the intestinal epithelium or the blood-brain barrier. Once absorbed into the systemic circulation, these ester linkages are designed to be cleaved by ubiquitous esterase enzymes, releasing the active parent drug.

The activation of prodrugs can occur through enzymatic or chemical pathways. For ester prodrugs, the primary mechanism of activation is enzymatic hydrolysis mediated by various esterases present in the plasma, liver, and other tissues. The rate of this hydrolysis can be modulated by the steric and electronic properties of the ester promoiety, allowing for a degree of control over the drug release profile.

In the context of amide-containing compounds, more complex prodrug strategies can be envisioned. For instance, a "trimethyl lock" system could be incorporated, where an esterase-sensitive trigger initiates a cascade of intramolecular reactions, ultimately leading to the cleavage of an amide bond and release of the parent drug. Another theoretical approach involves the use of peptide carriers that are substrates for specific peptidases, allowing for targeted drug release in tissues where these enzymes are highly expressed.

Chemical activation mechanisms are typically pH-dependent and can be exploited for drug release in specific physiological compartments. For example, a prodrug might be designed to be stable in the acidic environment of the stomach but undergo rapid hydrolysis in the neutral pH of the intestines or the bloodstream.

Cocrystal and Salt Form Development for Enhanced Properties

The solid-state properties of a drug substance, such as its solubility, dissolution rate, and stability, are critical for its formulation and bioavailability. Cocrystallization and salt formation are two widely used techniques in pharmaceutical sciences to modify and improve these properties.

Theoretically, for this compound, which is a neutral molecule with an amide functional group, cocrystal formation would be a more probable strategy than salt formation. Cocrystals are multi-component crystals in which a drug molecule is co-crystallized with a pharmaceutically acceptable coformer. The amide group in the target compound can participate in hydrogen bonding interactions, which are the primary driving force for the formation of cocrystals. Potential coformers could include carboxylic acids, other amides, or molecules with hydrogen bond donor and acceptor sites that can form robust supramolecular synthons with the amide functionality of the drug. The selection of an appropriate coformer can lead to a new crystalline form with significantly altered physicochemical properties, including enhanced aqueous solubility and dissolution rate.

Salt formation, on the other hand, is generally applicable to ionizable drug molecules. Since this compound is a neutral amide, it does not possess a readily ionizable group. Therefore, salt formation would likely require chemical modification of the parent molecule to introduce an acidic or basic center.

Cocrystal Screening and Characterization

The formation of pharmaceutical cocrystals, which are multi-component crystals held together by non-covalent interactions, is a well-established strategy to modify the physicochemical properties of an API. researchgate.net A systematic cocrystal screening process involves selecting appropriate coformers and utilizing various experimental techniques to induce cocrystallization.

Coformer Selection:

The selection of suitable coformers is critical for successful cocrystal development. Coformers are typically chosen based on their ability to form robust intermolecular interactions, such as hydrogen bonds, with the API. The molecular structure of this compound features key functional groups that can participate in hydrogen bonding: an amide group (both a hydrogen bond donor and acceptor) and an ether group (a hydrogen bond acceptor).

Potential coformers are often selected from the Generally Recognized as Safe (GRAS) list to minimize toxicity concerns. The selection can be guided by computational methods, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), which can predict the likelihood of cocrystal formation. mdpi.com

Screening Methods:

Several methods are employed for cocrystal screening, each with its own advantages. digitellinc.com Common techniques include:

Liquid-Assisted Grinding (LAG): This method involves grinding the API and coformer together with a small amount of a solvent. acs.org LAG is an efficient technique for high-throughput screening.

Solvent Evaporation: The API and coformer are dissolved in a common solvent, which is then allowed to evaporate slowly, promoting the formation of single crystals suitable for structural analysis. nih.gov

Slurrying: The API and coformer are stirred in a solvent in which they have limited solubility. Over time, the most stable crystalline form, potentially a cocrystal, will crystallize. nih.gov

Characterization of Potential Cocrystals:

Once a potential cocrystal is formed, it must be thoroughly characterized to confirm its identity and evaluate its properties. wisdomlib.org Key characterization techniques include:

Powder X-ray Diffraction (PXRD): This is a primary tool for identifying new crystalline forms. A PXRD pattern of a true cocrystal will be unique and different from the patterns of the individual components. acs.org

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the cocrystal, which is typically different from that of the API and coformer. nih.gov

Spectroscopic Techniques: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide evidence of intermolecular interactions between the API and coformer in the cocrystal lattice. jst.go.jp

Single-Crystal X-ray Diffraction (SXRD): When suitable single crystals can be grown, SXRD provides definitive proof of cocrystal formation by elucidating the precise three-dimensional arrangement of the molecules in the crystal lattice.

Below is a table summarizing potential coformers for this compound and the analytical techniques for characterization.

Potential Coformer Class Examples Rationale for Selection
Carboxylic AcidsBenzoic acid, Succinic acidCan form strong hydrogen bonds with the amide group of the API.
AmidesNicotinamide, IsonicotinamidePotential for amide-amide hydrogen bonding synthons.
PhenolsResorcinol, HydroquinoneHydroxyl groups can interact with the amide and ether functionalities.
Characterization Technique Information Provided
Powder X-ray Diffraction (PXRD)Unique diffraction pattern confirming a new crystalline phase.
Differential Scanning Calorimetry (DSC)Melting point and thermal behavior of the cocrystal.
Fourier-Transform Infrared (FTIR) SpectroscopyShifts in vibrational frequencies indicating hydrogen bond formation.
Single-Crystal X-ray Diffraction (SXRD)Definitive crystal structure and intermolecular interactions.

Salt Form Selection and Physicochemical Assessment

For ionizable APIs, forming a salt is a common and effective method to improve solubility and dissolution rates. pharmtech.com The process of salt form selection involves screening a variety of counterions and then assessing the physicochemical properties of the resulting salts. acs.org

Selection of Counterions:

The suitability of an API for salt formation depends on its pKa value. nih.gov The amide group in this compound is weakly basic and may be protonated by strong acids to form a salt. The pKa rule suggests that for a stable salt to form, the difference between the pKa of the API's conjugate acid and the pKa of the counterion acid should be greater than 2-3. nih.gov

A range of pharmaceutically acceptable acids can be screened as potential salt formers.

Salt Formation Screening:

Small-scale salt screening is typically performed by reacting the API with a selection of counterions in various solvents. pharmtech.com The resulting solid phases are then isolated and characterized to confirm salt formation.

Physicochemical Assessment of Salt Forms:

Once salt formation is confirmed, a comprehensive physicochemical assessment is conducted to select the optimal salt form for further development. wisdomlib.orgresearchgate.net Key properties that are evaluated include:

Aqueous Solubility: The solubility of each salt form is measured at different pH values to understand its dissolution behavior in the gastrointestinal tract. slideshare.net

Hygroscopicity: The tendency of the salt to absorb moisture from the atmosphere is assessed using dynamic vapor sorption (DVS) analysis. A non-hygroscopic or slightly hygroscopic salt is generally preferred for ease of handling and stability. pharmtech.com

Crystallinity and Polymorphism: PXRD is used to determine the crystallinity of the salt and to identify any potential polymorphic forms. nih.gov

Thermal Stability: DSC and Thermogravimetric Analysis (TGA) are used to evaluate the melting point and thermal stability of the salt. nih.gov

Chemical Stability: The chemical stability of the salt forms is assessed under accelerated conditions (e.g., high temperature and humidity) to ensure the drug product will have an adequate shelf life. nih.gov

The tables below outline potential salt formers and the key physicochemical assessments for this compound.

Potential Acid Counterion Rationale
Hydrochloric acidCommonly used, often forms crystalline and stable salts.
Sulfuric acidCan form stable salts with improved solubility.
Methanesulfonic acid (Mesylate)Often yields crystalline salts with good solubility and stability.
Maleic acidDicarboxylic acid that can form salts with desirable properties.
Physicochemical Assessment Purpose
Solubility StudiesTo determine the enhancement in aqueous solubility compared to the free base.
Hygroscopicity TestingTo assess the physical stability of the salt form under various humidity conditions.
Polymorph ScreeningTo identify and characterize all possible crystalline forms of the salt.
Stability StudiesTo evaluate the chemical and physical stability of the salt under stress conditions.

Advanced Analytical Method Development and Validation

Chromatographic Method Development for High-Resolution Separation

Chromatographic techniques are essential for isolating N-(4-ethoxyphenyl)-3-phenylbutanamide from impurities, starting materials, or complex matrix components. The choice of method depends on the analytical objective, such as purity assessment, rapid screening, or analysis of volatile byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally labile compounds like this compound. A sensitive and specific reversed-phase HPLC (RP-HPLC) method is typically developed for its separation and quantification. researchgate.netscholarsresearchlibrary.com The development process involves the systematic optimization of several parameters to achieve high resolution and symmetrical peak shape.

A typical starting point for method development would involve a C18 stationary phase, which is effective for retaining moderately non-polar compounds. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often containing a buffer or an acid modifier like acetic acid or trifluoroacetic acid to improve peak shape. researchgate.net Detection is commonly performed using a photodiode array (PDA) detector, set at a wavelength where the analyte exhibits maximum absorbance, determined by its UV spectrum.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for good retention and resolution of aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Acetic AcidProvides optimal elution strength and ensures protonation of the amide to yield sharp, symmetrical peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection UV at 240 nmWavelength of maximum absorbance for the ethoxyphenyl chromophore, ensuring high sensitivity. researchgate.net
Injection Volume 10 µLA typical volume to balance sensitivity and peak broadening.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

For high-throughput applications, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at higher flow rates and pressures, drastically reducing analysis time while improving or maintaining resolution. sielc.comnih.gov

A UPLC method for this compound would be adapted from a validated HPLC method. The primary changes would involve using a shorter column with smaller particles and increasing the flow rate. This results in a significant reduction in run time and solvent consumption, making it ideal for screening large numbers of samples. mdpi.com

Table 2: Comparison of HPLC and UPLC Parameters for Rapid Analysis

ParameterHPLC MethodUPLC Method
Column C18, 250 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.7 µm
Flow Rate 1.0 mL/min0.5 mL/min
Run Time ~10 minutes~2 minutes
System Pressure ~1500 psi~9000 psi
Solvent Usage ~10 mL per run~1 mL per run

Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. Due to its relatively high molecular weight and the presence of a polar amide group, this compound is not sufficiently volatile for direct GC analysis. However, GC can be employed for the analysis of volatile impurities or if the compound is chemically modified through derivatization. nih.gov

Derivatization involves converting the polar N-H group of the amide into a less polar, more volatile functional group. A common approach is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nist.gov This process increases the volatility and thermal stability of the analyte, allowing for its separation and detection by GC, often coupled with a mass spectrometer (GC-MS). nih.gov

Table 3: Hypothetical GC-MS Parameters for the TMS-Derivative of this compound

ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 280 °C
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Interface Temp. 290 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for highly sensitive and selective quantitative analysis. nih.gov It provides confirmation of analyte identity based on its mass-to-charge ratio (m/z) and fragmentation pattern, which is crucial for analysis in complex environments. researchgate.net

The development of an LC-MS/MS method focuses on optimizing the signal for this compound to achieve the lowest possible limits of detection and quantification. amazonaws.com The process begins with tuning the mass spectrometer parameters using a pure standard of the compound. Electrospray ionization (ESI) is the preferred ionization technique for a molecule of this type, and due to the presence of the amide nitrogen, positive ion mode typically yields a strong signal for the protonated molecule [M+H]⁺.

Once the precursor ion (the [M+H]⁺ ion) is identified, collision-induced dissociation (CID) is used to generate characteristic product ions. The transition from the precursor ion to a stable, specific product ion is monitored in what is known as Multiple Reaction Monitoring (MRM). researchgate.net This technique provides exceptional selectivity and sensitivity, as it filters out background noise and interferences. nih.gov

Table 4: Proposed LC-MS/MS (MRM) Parameters for this compound

ParameterValueDescription
Compound This compound-
Formula C₁₈H₂₁NO₂-
Molecular Weight 283.36 g/mol -
Ionization Mode ESI PositiveProtonation of the amide nitrogen is efficient in positive mode.
Precursor Ion (Q1) m/z 284.2Represents the protonated molecule, [M+H]⁺.
Product Ion (Q3) m/z 109.1A plausible stable fragment corresponding to the ethoxy aniline (B41778) moiety, [H₂N-C₆H₄-OCH₂CH₃]⁺.
Collision Energy Optimized (e.g., 25 eV)The voltage applied to induce fragmentation, optimized for maximum product ion intensity.

Quantifying this compound in biological matrices like cell lysates or liver microsomal preparations is essential for in vitro metabolism and drug discovery studies. The primary challenge in such analyses is the "matrix effect," where co-eluting endogenous components suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.gov

To overcome this, a robust sample preparation protocol is required. This typically involves protein precipitation (e.g., with cold acetonitrile) followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean the sample and concentrate the analyte. The most critical element for accurate quantification is the use of a stable isotope-labeled internal standard (SIL-IS), such as the deuterium- or ¹³C-labeled version of this compound. The SIL-IS co-elutes with the analyte and experiences identical matrix effects, allowing for reliable correction and accurate quantification. mdpi.com

The developed LC-MS/MS method must be rigorously validated according to established guidelines to ensure its reliability.

Table 5: Key Validation Parameters for Quantifying this compound in a Biological Matrix

ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional response across a range of concentrations.
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)Measures the closeness of determined values to the true value.
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)Measures the reproducibility of the method (intra- and inter-day).
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; must be accurate and precise.The lowest concentration that can be reliably quantified. mdpi.com
Selectivity No significant interfering peaks at the analyte's retention time in blank matrix.Ensures the signal is from the analyte and not from matrix components.
Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%.Assesses the impact of the biological matrix on analyte ionization.
Recovery Consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.

Chiral Separation Techniques

The separation of enantiomers, or chiral separation, is a critical process in pharmaceutical development and chemical analysis. For a chiral molecule like this compound, which contains a stereogenic center at the third carbon of the butanamide chain, its enantiomers may exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for separating enantiomers directly. registech.comeijppr.com This method relies on the differential interactions between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. eijppr.com

The development of a robust chiral HPLC method is a systematic process that involves screening various columns and mobile phases to achieve optimal separation.

Chiral Stationary Phase (CSP) Selection

Given the structure of this compound, which features two aromatic rings and an amide linkage, polysaccharide-based CSPs are a primary choice for initial screening. nih.gov These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are known for their broad applicability and excellent enantiorecognition capabilities for a wide range of compounds, including those with aromatic and amide functionalities. eijppr.comdergipark.org.tr The primary mechanisms for chiral recognition on these CSPs involve a combination of hydrogen bonding (with the amide N-H and C=O), π-π interactions (with the phenyl and ethoxyphenyl rings), dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. eijppr.comnih.gov

Commonly screened polysaccharide-based columns include:

Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)

Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)

Mobile Phase Optimization

Method development typically involves screening these columns under different chromatographic modes:

Normal-Phase Mode: This mode often provides superior selectivity for chiral separations. Typical mobile phases consist of a non-polar solvent like n-hexane or n-heptane mixed with an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol. mdpi.commdpi.com The ratio of alkane to alcohol is adjusted to optimize retention and resolution. For neutral amides like this compound, additives are often unnecessary, but a small amount of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) can sometimes improve peak shape. mdpi.commdpi.com

Reversed-Phase Mode: This mode is used with aqueous mobile phases, typically a mixture of water or buffer with acetonitrile or methanol. It is particularly useful for more polar compounds or when compatibility with mass spectrometry is required. nih.gov

Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol, sometimes with additives, and can be effective when solubility in normal-phase or reversed-phase eluents is poor.

The following table illustrates a hypothetical screening process for the separation of this compound enantiomers.

Table 1: Illustrative data from a chiral method development screening for this compound. The goal is to achieve a resolution (Rs) value > 1.5 for baseline separation. Based on this hypothetical data, the Chiralcel OD-H column with n-Hexane/Ethanol would be selected for further optimization and validation.

Once an effective separation method is established, it must be validated to ensure it is suitable for its intended purpose: accurately determining the enantiomeric purity of this compound. Validation is performed according to International Conference on Harmonisation (ICH) guidelines and assesses several key parameters. registech.com

Specificity: This confirms that the method can unequivocally assess the desired enantiomer in the presence of the other enantiomer and any potential impurities or degradation products. This is typically demonstrated by analyzing a placebo, the individual enantiomers, the racemic mixture, and spiked samples.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy. nih.govresearchgate.net The LOD is the lowest concentration that can be detected. These are crucial for controlling the level of the enantiomeric impurity in a drug substance. nih.gov For enantiomeric purity methods, the LOQ is often required to be around 0.1% or lower relative to the main enantiomer. researchgate.net

Linearity: Linearity demonstrates a direct proportional relationship between the concentration of the undesired enantiomer and the detector response. It is established by analyzing a series of solutions with increasing concentrations of the enantiomeric impurity, typically from the LOQ to about 120% of the specification limit.

Precision: This measures the closeness of agreement between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Accuracy: Accuracy is the closeness of the test results to the true value. It is determined by spiking the pure, desired enantiomer with known amounts of the undesired enantiomer at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit) and calculating the percent recovery. researchgate.net

The following table provides representative validation results for a hypothetical chiral HPLC method for determining the enantiomeric purity of this compound.

Table 2: Representative validation summary for a chiral HPLC method for the determination of the enantiomeric purity of this compound.

Future Research Trajectories and Broader Scientific Impact

Potential for Chemical Biology Tool Development

The structural framework of N-(4-ethoxyphenyl)-3-phenylbutanamide, combining a substituted phenyl ring with a flexible butanamide chain, offers a versatile scaffold for the development of novel chemical biology tools.

Should future research uncover any interaction of this compound with biological systems, it could be modified to create molecular probes. The introduction of fluorophores, biotin (B1667282) tags, or photo-cross-linking agents could enable the investigation of its molecular targets and pathways. Such probes would be invaluable for elucidating the compound's mechanism of action and its effects on cellular processes.

If this compound is found to exhibit specific biological activity, it could serve as a lead compound in target validation studies. By systematically modifying its structure and observing the effects on a particular biological target, researchers could confirm the role of that target in a disease process. This could pave the way for the development of new therapeutic agents.

Contribution to Fundamental Understanding of Butanamide Chemistry

A thorough investigation into the synthesis and reactivity of this compound would contribute to the broader understanding of butanamide chemistry. The steric and electronic effects of the phenyl substituent at the 3-position could significantly influence the reactivity of the amide bond and the adjacent methylene (B1212753) groups. Comparative studies with its 3-hydroxy and 3-oxo analogs would provide valuable insights into structure-activity relationships within this class of compounds.

Outlook on Long-Term Research Prospects

The long-term research prospects for this compound are contingent on initial exploratory studies to determine its fundamental properties and biological activity. Should these initial investigations yield promising results, a cascade of further research could be unlocked. This could range from medicinal chemistry efforts to optimize any observed biological effects to materials science studies exploring its self-assembly and coordination properties. The journey from its current status as a chemical curiosity to a compound of scientific significance will depend on the willingness of researchers to explore this uncharted territory.

Q & A

Q. What are the common synthetic routes for N-(4-ethoxyphenyl)-3-phenylbutanamide, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis of this compound typically involves coupling reactions between 4-ethoxyaniline and a substituted butanamide precursor. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) to minimize side reactions .
  • Purification : Recrystallization from solvents such as ethanol or water, monitored by HPLC to ensure >95% purity .
  • Condition optimization : Adjust temperature (60–80°C) and pH (neutral to slightly basic) to enhance yield and reduce byproducts like unreacted aniline derivatives .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) confirms bond lengths and angles, particularly the dihedral angle between the ethoxyphenyl and phenylbutanamide moieties .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., ethoxy protons at δ 1.3–1.5 ppm and amide carbonyl at δ 168–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 298.144) .

Q. What are the primary metabolic pathways of this compound in biological systems?

Methodological Answer:

  • Oxidative O-de-ethylation : Catalyzed by cytochrome P450 enzymes, leading to 4-hydroxyphenyl derivatives, detectable via LC-MS/MS .
  • Amide hydrolysis : Produces 3-phenylbutanoic acid and 4-ethoxyaniline, identified using isotopic labeling (13^{13}C or 15^{15}N) .
  • Phase II conjugation : Glucuronidation of hydroxylated metabolites, confirmed by β-glucuronidase assays .

Advanced Research Questions

Q. How can computational modeling resolve uncertainties in the sequence of metabolic transformations (e.g., O-de-ethylation vs. amide hydrolysis)?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., O-de-ethylation ΔG^‡ ≈ 25 kcal/mol vs. amide hydrolysis ΔG^‡ ≈ 30 kcal/mol) to predict dominant routes .
  • Molecular docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to identify binding affinities for specific metabolic steps .
  • In vitro validation : Use enzyme inhibitors (e.g., ketoconazole for CYP3A4) in hepatocyte assays to isolate pathways .

Q. How can tautomerism in the β-ketoamide moiety of this compound affect its biological activity?

Methodological Answer:

  • Solid-state NMR : Compare enol-keto tautomer ratios in crystalline vs. solution states .
  • X-ray charge density analysis : Map electron distribution to identify dominant tautomeric forms and hydrogen-bonding networks .
  • Biological assays : Correlate tautomer ratios (via HPLC) with receptor-binding affinity (e.g., COX-2 inhibition) to assess functional impacts .

Q. What experimental strategies address contradictions in reported metabolic pathways (e.g., β- vs. γ-decarboxylation)?

Methodological Answer:

  • Stable isotope tracing : Use 13^{13}C-labeled substrates to track carboxylation positions in vitro .
  • Knockout models : Employ CRISPR-edited cell lines lacking specific decarboxylases to isolate pathway contributions .
  • High-resolution mass spectrometry : Differentiate β- and γ-decarboxylation products by exact mass and fragmentation patterns .

Q. How can the renal toxicity of this compound analogs be systematically evaluated?

Methodological Answer:

  • In vitro nephrotoxicity models : Use proximal tubule cells (e.g., HK-2) exposed to metabolites (e.g., 4-ethoxyaniline) and measure oxidative stress markers (e.g., ROS via DCFDA) .
  • Metabolite profiling : Quantify nephrotoxic intermediates (e.g., hydroxylamine derivatives) using LC-MS/MS in urine samples from animal models .
  • Histopathology : Correlate metabolite levels with renal papillary necrosis in rat kidney sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.